N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
CAS No. |
73076-35-4 |
|---|---|
Molecular Formula |
C18H13FN2O3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[4-(4-fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H13FN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23) |
InChI Key |
GVRDVSRITVRHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key stages:
- Formation of the 5-methyl-1,2-oxazole-4-carboxylic acid or its derivatives.
- Preparation of the 4-(4-fluorobenzoyl)phenyl amine or related intermediates.
- Coupling of the oxazole carboxylic acid derivative with the amine to form the target amide.
Preparation of 5-Methyl-1,2-oxazole-4-carboxylic Acid Derivatives
One common approach involves starting from 5-methylisoxazole-4-carboxylic acid, which can be converted into reactive intermediates such as acid chlorides or activated esters for subsequent amide bond formation.
- For example, 5-methylisoxazole-4-carboxylic acid is reacted with coupling agents like dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) to form an active ester intermediate, which then reacts with an amine to yield the corresponding amide.
Synthesis of the 4-(4-Fluorobenzoyl)phenyl Amine Intermediate
The 4-(4-fluorobenzoyl)phenyl moiety is introduced via acylation reactions:
4-Fluorobenzoyl chloride is prepared and then reacted with 4-aminophenyl derivatives under controlled conditions (e.g., in dichloromethane at low temperature with triethylamine as base) to form the corresponding benzamide intermediate.
Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to attach fluorophenyl groups to aromatic amines or heterocycles, facilitating the construction of complex intermediates.
Amide Bond Formation to Yield N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
The final coupling step involves the reaction of the oxazole carboxylic acid derivative with the 4-(4-fluorobenzoyl)phenyl amine:
Using carbodiimide coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
The reaction is typically carried out in anhydrous solvents such as THF or dichloromethane at room temperature or slightly elevated temperatures.
The product is isolated by filtration, extraction, and purified by chromatographic techniques (e.g., flash chromatography) and recrystallization.
Representative Experimental Data and Yields
Additional Notes on Reaction Optimization and Purification
The use of dry, aprotic solvents (e.g., dry THF, dichloromethane) and inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis and side reactions.
Temperature control during acylation and coupling steps improves selectivity and yield.
Washing organic layers multiple times with water or brine removes residual reagents and solvents.
Drying agents such as magnesium sulfate or sodium sulfate are used before solvent removal.
Final purification often involves silica gel chromatography with solvent systems like petroleum ether/ethyl acetate mixtures, sometimes with small amounts of acetic acid to prevent decomposition.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorobenzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and electronic components
Mechanism of Action
The mechanism of action of N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to downstream effects that manifest as its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its 4-fluorobenzoylphenyl substituent. Below is a systematic comparison with analogs:
Table 1: Key Structural Differences and Physicochemical Properties
Pharmacological and Physicochemical Implications
Cyanomethyl substituents () introduce polarity, improving aqueous solubility but possibly reducing membrane permeability .
Metabolic Stability :
- Fluorine atoms generally reduce oxidative metabolism. The target compound’s 4-fluorobenzoyl group likely offers better metabolic stability than trifluoromethyl -containing analogs (), which may form reactive metabolites .
Crystallinity and Formulation :
- Analogs like N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate () exhibit distinct crystal packing due to fluorine positioning, impacting dissolution rates and bioavailability .
Biological Activity
N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 73076-35-4 |
| Molecular Formula | C18H13FN2O3 |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | GVRDVSRITVRHRA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has demonstrated efficacy in inhibiting tumor growth through various pathways:
- Caspase Activation : The compound activates caspases, which are critical for the execution of apoptosis. In studies, it has been shown to cleave PARP (Poly ADP-ribose polymerase), a hallmark of apoptotic cell death .
- DNA Damage Response : It induces DNA laddering, indicating that it triggers DNA damage responses leading to cell death .
- Tumor Growth Inhibition : In vivo studies using human colorectal DLD-1 xenograft models have shown that the compound can inhibit tumor growth by approximately 63% at a dosage of 50 mg/kg .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect the biological activity of the compound. Key findings include:
- The presence of the fluorobenzoyl group enhances the compound's potency as an apoptosis inducer.
- Variations in the phenyl and oxazole moieties can lead to different levels of cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Apoptosis Induction : A study highlighted its ability to induce apoptosis in human colorectal cancer cells with an EC50 value of 270 nM and GI50 value of 229 nM .
- Inhibition of Cancer Cell Viability : The compound was tested against multiple cancer cell lines, displaying significant inhibition rates. For instance, it showed IC50 values ranging from 31.5 µM to 43.9 µM in ovarian cancer cell lines .
- Mechanistic Insights : Molecular docking studies have suggested that the interactions between the compound and specific protein targets are crucial for its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
